Cas no 156951-82-5 (4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol)

4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol is a phenolic compound featuring a dimethoxyphenylethyl substituent, which contributes to its unique chemical and biological properties. This structurally complex molecule exhibits potential antioxidant activity due to its polyphenolic nature, making it of interest in pharmaceutical and biochemical research. Its methoxy groups enhance stability and influence solubility, facilitating applications in synthetic chemistry and material science. The compound’s defined structure allows for precise derivatization, enabling tailored modifications for specialized studies. Its purity and well-characterized synthesis pathway ensure reproducibility, supporting its use in mechanistic investigations and as a reference standard in analytical methodologies.
4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol structure
156951-82-5 structure
Product name:4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol
CAS No:156951-82-5
MF:C18H22O5
MW:318.364285945892
CID:2779667
PubChem ID:5315860

4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol
    • Chrysotoxin
    • Chrysotoxine
    • Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-
    • 156951-82-5
    • DTXSID20415692
    • HY-123298
    • AKOS028111782
    • CS-0082431
    • CHEMBL219352
    • 4-(3,4-dimethoxyphenethyl)-2,6-dimethoxyphenol
    • G65017
    • TS-08496
    • DA-72206
    • 4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol
    • Inchi: 1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3
    • InChI Key: YUHRVKGYFHPWRI-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)CCC1C=CC(=C(C=1)OC)OC)OC)O

Computed Properties

  • Exact Mass: 318.14672380 g/mol
  • Monoisotopic Mass: 318.14672380 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 318.4
  • XLogP3: 3.3
  • Topological Polar Surface Area: 57.2

Experimental Properties

  • Density: 1.147±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.076 g/l) (25 º C),

4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27012-50 mg
Chrysotoxine
156951-82-5 99.34%
50mg
¥11846.00 2022-04-26
Biosynth
GGA95182-25 mg
Chrysotoxine
156951-82-5
25mg
$1,462.50 2023-01-04
Biosynth
GGA95182-50 mg
Chrysotoxine
156951-82-5
50mg
$2,340.00 2023-01-04
TargetMol Chemicals
T27012-100mg
Chrysotoxine
156951-82-5 99.34%
100mg
¥ 17312 2023-09-15
1PlusChem
1P001PKQ-1mg
Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-
156951-82-5 98%
1mg
$137.00 2024-06-20
Ambeed
A1539742-5mg
4-(3,4-Dimethoxyphenethyl)-2,6-dimethoxyphenol
156951-82-5 98%
5mg
$327.0 2024-06-01
MedChemExpress
HY-123298-1mg
Chrysotoxine
156951-82-5
1mg
¥2207 2024-07-24
Biosynth
GGA95182-10 mg
Chrysotoxine
156951-82-5
10mg
$780.00 2023-01-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27012-5 mg
Chrysotoxine
156951-82-5 99.34%
5mg
¥2925.00 2022-04-26
TargetMol Chemicals
T27012-1mg
Chrysotoxine
156951-82-5 99.34%
1mg
¥ 1290 2024-07-20

4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol Related Literature

Additional information on 4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol

4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol: A Comprehensive Overview

The compound with CAS No. 156951-82-5, known as 4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phenol functional group. The presence of these groups imparts the molecule with interesting chemical properties and biological activities.

4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol belongs to the class of diarylheptanoids, which are known for their diverse applications in drug discovery and material science. Recent studies have highlighted its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The molecule's structure allows for further functionalization, making it a valuable starting material for researchers in the pharmaceutical industry.

One of the key features of this compound is its ability to undergo various chemical reactions due to the reactivity of its functional groups. For instance, the phenol group can participate in nucleophilic aromatic substitution reactions, while the methoxy groups can act as electron-donating substituents, influencing the electronic properties of the aromatic rings. These characteristics make 4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol a versatile building block in organic synthesis.

Recent advancements in green chemistry have also brought attention to this compound. Researchers have explored its synthesis using environmentally friendly methods, such as microwave-assisted synthesis and enzymatic catalysis. These approaches not only enhance the efficiency of the synthesis process but also reduce the environmental footprint associated with traditional chemical manufacturing.

In terms of biological activity, 4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol has shown promise in preliminary studies as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been reported in recent scientific literature. Furthermore, its antioxidant properties suggest potential applications in skincare products and food additives where oxidative stress prevention is crucial.

The structural complexity of this compound also makes it an interesting candidate for materials science applications. Its rigid framework and conjugated system could be exploited in the development of advanced materials such as organic semiconductors or sensors. Recent research has explored its use in creating self-healing polymers due to its ability to form reversible bonds under specific conditions.

From an analytical standpoint, 4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided detailed insights into its molecular structure and purity, ensuring that it meets high standards for both research and industrial applications.

In conclusion, 4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol (CAS No. 156951-82-5) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in pharmacology, materials science, and beyond.

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Amadis Chemical Company Limited
(CAS:156951-82-5)4-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol
A1245051
Purity:99%
Quantity:5mg
Price ($):294